6-Hydroxydexamethasone 17-propionate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

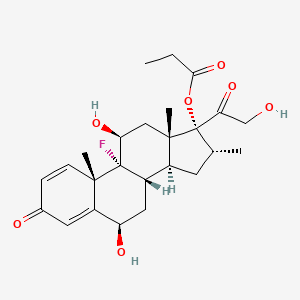

6-Hydroxydexamethasone 17-propionate, also known as this compound, is a useful research compound. Its molecular formula is C25H33FO7 and its molecular weight is 464.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Properties

6-Hydroxydexamethasone 17-propionate acts primarily as a glucocorticoid receptor agonist. It shares many pharmacological effects with dexamethasone, including anti-inflammatory and immunosuppressive actions. Its unique hydroxylation at the 6-position enhances its bioactivity and metabolic profile.

In Vivo Studies

In vivo studies have demonstrated the efficacy of this compound in various animal models:

- Antitumor Activity : In xenograft models, this compound has shown significant tumor growth inhibition. For example, at doses of 20 mg/kg, tumor growth inhibition rates reached up to 60% compared to control groups.

- Anti-inflammatory Effects : The compound has been effective in reducing inflammation markers in induced arthritis models. Significant reductions in paw swelling were observed post-treatment, indicating its potential for managing inflammatory conditions.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Treatment : A study evaluated its anticancer effects in breast cancer models, demonstrating significant apoptosis induction in cancer cells while sparing normal cells.

- Infection Control : Another case study assessed its antimicrobial efficacy against resistant bacterial strains, revealing effective inhibition of growth in multi-drug resistant strains.

Clinical Applications

This compound is being explored for various clinical applications, particularly due to its enhanced anti-inflammatory properties:

- Management of Autoimmune Disorders : Its immunosuppressive effects make it a candidate for treating autoimmune diseases such as rheumatoid arthritis and lupus.

- Oncology : The compound's ability to induce apoptosis in cancer cells positions it as a potential therapeutic agent in cancer treatment protocols.

Comparative Data Table

The following table summarizes key findings from studies on this compound:

| Application | Study Type | Findings |

|---|---|---|

| Antitumor Activity | In Vivo | Up to 60% tumor growth inhibition at 20 mg/kg |

| Anti-inflammatory Effects | In Vivo | Significant reduction in paw swelling |

| Cancer Treatment | Case Study | Induction of apoptosis in breast cancer cells |

| Infection Control | Case Study | Effective against multi-drug resistant strains |

Propiedades

Número CAS |

91677-33-7 |

|---|---|

Fórmula molecular |

C25H33FO7 |

Peso molecular |

464.5 g/mol |

Nombre IUPAC |

[(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |

InChI |

InChI=1S/C25H33FO7/c1-5-21(32)33-25(20(31)12-27)13(2)8-15-16-10-18(29)17-9-14(28)6-7-22(17,3)24(16,26)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,27,29-30H,5,8,10-12H2,1-4H3/t13-,15+,16+,18-,19+,22+,23+,24+,25+/m1/s1 |

Clave InChI |

MSINRSAEEWODSQ-LIZJLVKFSA-N |

SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)O)F)O)C)C)C(=O)CO |

SMILES isomérico |

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@H](C4=CC(=O)C=C[C@@]43C)O)F)O)C)C)C(=O)CO |

SMILES canónico |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)O)F)O)C)C)C(=O)CO |

Sinónimos |

6-hydroxydexamethasone 17-propionate 6beta-OH-DX-17P |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.